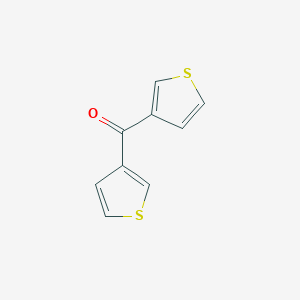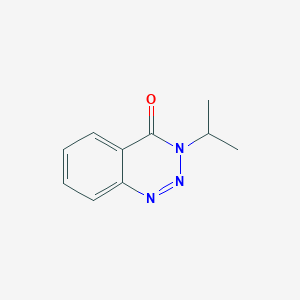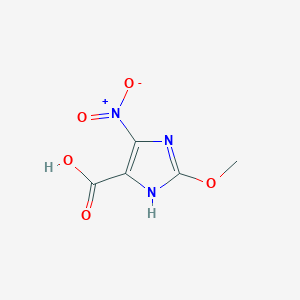
Di(thiophen-3-yl)methanone
Übersicht
Beschreibung
“Di(thiophen-3-yl)methanone”, also known as “Bis(3-thienyl) ketone” or “Di-3-thienyl ketone”, is a chemical compound with the empirical formula C9H6OS2 . It has a molecular weight of 194.27 . The compound is solid in form and has a melting point between 83-88 °C .
Molecular Structure Analysis
The crystal structure of “Di(thiophen-3-yl)methanone” represents a new polymorph . The thiophene rings are perfectly planar and twisted with respect to each other . The molecule is in an S,O-trans/S,O-trans conformation .
Chemical Reactions Analysis
While specific chemical reactions involving “Di(thiophen-3-yl)methanone” are not detailed in the retrieved sources, thiophene derivatives are known to undergo various types of reactions .
Physical And Chemical Properties Analysis
“Di(thiophen-3-yl)methanone” is a solid compound with a melting point between 83-88 °C . It has an empirical formula of C9H6OS2 and a molecular weight of 194.27 .
Wissenschaftliche Forschungsanwendungen
Electrochemical and Electrochromic Properties : Di(thiophen-3-yl)methanone derivatives, specifically those involving carbazole and phenyl-methanone units, have been studied for their electrochemical and electrochromic properties. For example, compounds like 4-(9H-carbazol-9-yl)-phenyl-methanone (CPM) and 4-(3,6-di(thiophen-2-yl)-9H-carbazol-9-yl)-phenyl-methanone (TCPM) display well-defined oxidation and reduction processes, making them suitable for applications in electrochromic materials. These compounds have shown reasonable optical contrast and fast switching times in spectroelectrochemical analyses, indicating potential use in electronic displays and smart windows (Hu et al., 2013).
Molecular Docking and Antibacterial Activity : The synthesis and characterization of novel compounds involving di(thiophen-3-yl)methanone have been conducted to study their structural properties and potential antibacterial activity. Density functional theory (DFT) calculations and molecular docking studies help understand the antibacterial activity of these compounds, making them relevant in pharmaceutical research (Shahana & Yardily, 2020).
Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of compounds containing di(thiophen-3-yl)methanone are crucial in understanding their potential in material science and pharmaceuticals. Such compounds have been shown to exhibit a wide spectrum of biological activities, making them important in various applications, including as components in solar cells, chemical sensors, and thin-film transistors (Nagaraju et al., 2018).
Enzyme Inhibitory Activity and Molecular Docking : Di(thiophen-3-yl)methanone derivatives have been evaluated for their in vitro enzyme inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Such studies are essential for developing new pharmaceuticals and understanding their mechanism of action (Cetin et al., 2021).
Electroactive Polymers : Di(thiophen-3-yl)methanone and its derivatives have been studied for their potential in creating electroactive polymers. These polymers have applications in electronics, where their conductive properties can be harnessed for various technological uses (Turac et al., 2011).
Eigenschaften
IUPAC Name |
di(thiophen-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS2/c10-9(7-1-3-11-5-7)8-2-4-12-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMZGPSYPUIIRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341540 | |
| Record name | Di(3-thienyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(thiophen-3-yl)methanone | |
CAS RN |
26453-81-6 | |
| Record name | Di(3-thienyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26453-81-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)